
(2-Hydroxy-5-methyl-3-nitrophenyl)(phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Hydroxy-5-methyl-3-nitrophenyl)(phenyl)methanone is an organic compound that belongs to the class of benzophenones. Benzophenones are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a hydroxy group, a methyl group, and a nitro group attached to a phenyl ring, which is further connected to a phenylmethanone structure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxy-5-methyl-3-nitrophenyl)(phenyl)methanone typically involves the nitration of 2-hydroxy-5-methylbenzophenone. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating and decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and concentration, leading to higher yields and purity of the final product. The use of automated systems also enhances safety and efficiency in large-scale production.
化学反应分析
Types of Reactions
(2-Hydroxy-5-methyl-3-nitrophenyl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation, using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or iron powder (Fe) in hydrochloric acid (HCl).
Substitution: Bromine (Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Formation of 2-hydroxy-5-methyl-3-nitrobenzophenone.
Reduction: Formation of (2-hydroxy-5-methyl-3-aminophenyl)(phenyl)methanone.
Substitution: Formation of 2-hydroxy-5-bromo-3-nitrophenyl)(phenyl)methanone.
科学研究应用
(2-Hydroxy-5-methyl-3-nitrophenyl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and UV-absorbing agents for sunscreens and other cosmetic products.
作用机制
The mechanism of action of (2-Hydroxy-5-methyl-3-nitrophenyl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the nitro group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to undergo electrophilic and nucleophilic reactions also contributes to its diverse biological activities.
相似化合物的比较
Similar Compounds
(2-Hydroxy-5-methylphenyl)(phenyl)methanone: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
(2-Hydroxy-3-nitrophenyl)(phenyl)methanone: Similar structure but with the nitro group in a different position, affecting its chemical properties and applications.
(2-Hydroxy-5-methyl-3-nitrophenyl)(4-methylphenyl)methanone:
Uniqueness
(2-Hydroxy-5-methyl-3-nitrophenyl)(phenyl)methanone is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of both hydroxy and nitro groups allows for versatile reactivity, making it a valuable compound in various research and industrial applications.
属性
CAS 编号 |
4072-26-8 |
|---|---|
分子式 |
C14H11NO4 |
分子量 |
257.24 g/mol |
IUPAC 名称 |
(2-hydroxy-5-methyl-3-nitrophenyl)-phenylmethanone |
InChI |
InChI=1S/C14H11NO4/c1-9-7-11(14(17)12(8-9)15(18)19)13(16)10-5-3-2-4-6-10/h2-8,17H,1H3 |
InChI 键 |
DDBVQKDHZLCTEK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])O)C(=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


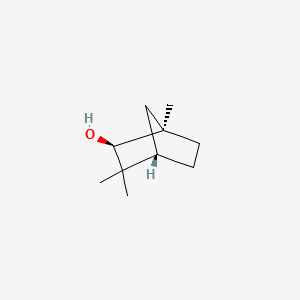
![2-[(1-Methylethyl)amino]-1-(2-naphthalenyl)ethanone](/img/structure/B14143315.png)
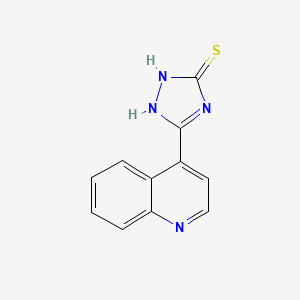
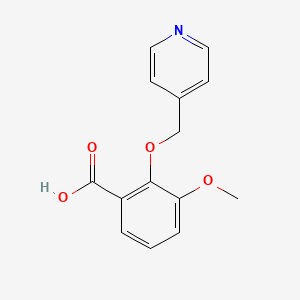
![2-(5-amino-2H-tetrazol-2-yl)-N'-[(2Z,3E)-4-phenylbut-3-en-2-ylidene]acetohydrazide](/img/structure/B14143336.png)
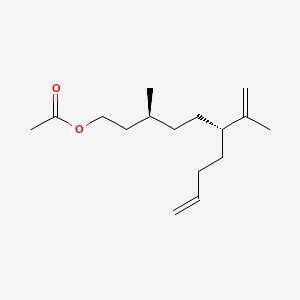
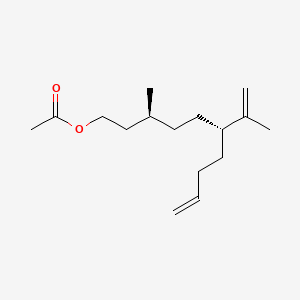
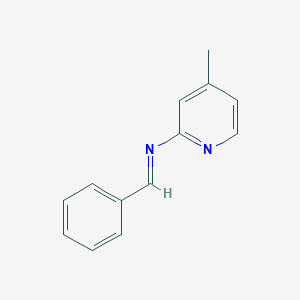
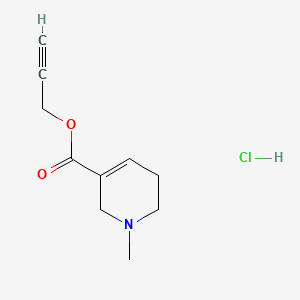
![6-methyl-4-(methylamino)furo[3,4-c]pyridin-3(1H)-one](/img/structure/B14143351.png)

![(1R,3R,8R,12S,19E,25R)-5,14,26-trimethylspiro[2,10,13,17,24-pentaoxapentacyclo[23.2.1.03,8.08,26.012,14]octacosa-4,19,21-triene-27,2'-oxirane]-11,18,23-trione](/img/structure/B14143367.png)


